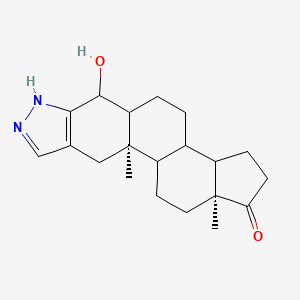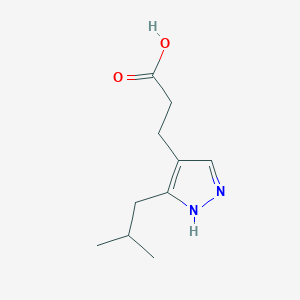
3-(3-isobutyl-1H-pyrazol-4-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-isobutyl-1H-pyrazol-4-yl)propanoic acid is a compound belonging to the pyrazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms. Pyrazole derivatives have gained significant attention due to their wide range of applications in medicinal chemistry, agrochemistry, and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-isobutyl-1H-pyrazol-4-yl)propanoic acid can be achieved through various synthetic routes. Another approach is the 1,3-dipolar cycloaddition of diazo compounds with alkynyl bromides, which yields pyrazole derivatives in good yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclocondensation reactions under controlled conditions. The use of catalysts such as palladium or platinum can enhance the efficiency of the reaction, leading to higher yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
3-(3-isobutyl-1H-pyrazol-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium dichromate.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate is commonly used for oxidation reactions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum are used for reduction reactions.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted pyrazole derivatives .
Aplicaciones Científicas De Investigación
3-(3-isobutyl-1H-pyrazol-4-yl)propanoic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(3-isobutyl-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
3-(1-methyl-1H-pyrazol-4-yl)propanoic acid: This compound has a similar structure but with a methyl group instead of an isobutyl group.
3-(1H-pyrazol-1-yl)propanoic acid: Lacks the isobutyl group, making it less hydrophobic.
Uniqueness
The presence of the isobutyl group in 3-(3-isobutyl-1H-pyrazol-4-yl)propanoic acid enhances its hydrophobicity and may improve its interaction with lipid membranes, potentially increasing its biological activity compared to similar compounds .
Propiedades
Fórmula molecular |
C10H16N2O2 |
|---|---|
Peso molecular |
196.25 g/mol |
Nombre IUPAC |
3-[5-(2-methylpropyl)-1H-pyrazol-4-yl]propanoic acid |
InChI |
InChI=1S/C10H16N2O2/c1-7(2)5-9-8(6-11-12-9)3-4-10(13)14/h6-7H,3-5H2,1-2H3,(H,11,12)(H,13,14) |
Clave InChI |
XNBSCBDBNRSQRA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=C(C=NN1)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


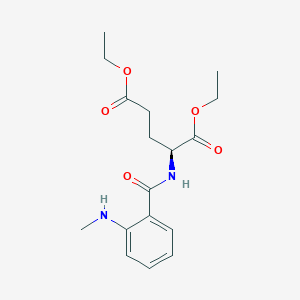

![1-[4-[2-(Tert-butylamino)-3-hydroxypropoxy]phenyl]-3-cyclohexylurea](/img/structure/B13445343.png)
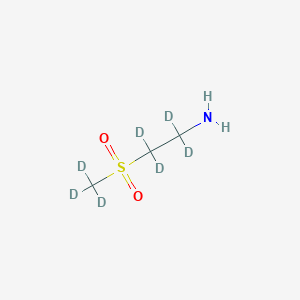
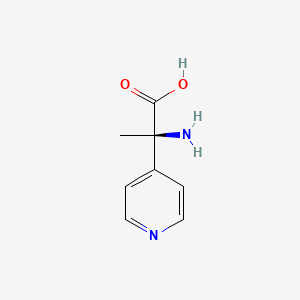
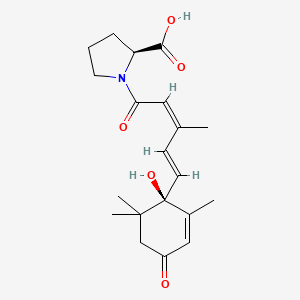


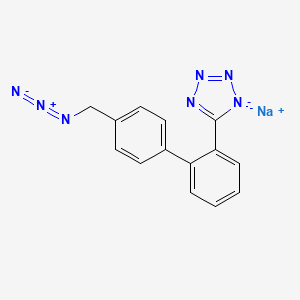
![9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4](/img/structure/B13445381.png)
![2,2,3,3-Tetrafluoro-3-[1,1,2,2-tetrafluoro-2-(fluorosulphonyl)ethoxy]propanoic acid](/img/structure/B13445382.png)
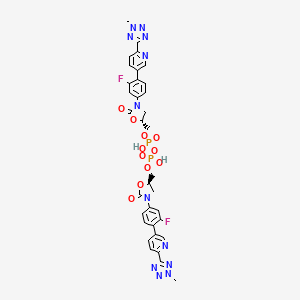
![tert-butyl N-[(2R)-2-hydroxy-2-(3-phenylmethoxyphenyl)ethyl]-N-methylcarbamate](/img/structure/B13445388.png)
